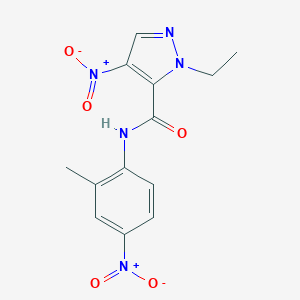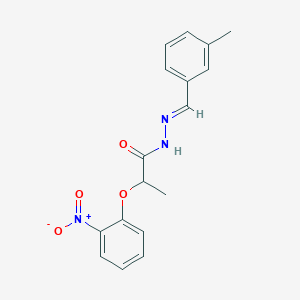![molecular formula C23H19N5O5 B450824 N'~2~-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B450824.png)
N'~2~-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide is a complex organic compound with the molecular formula C23H19N5O5 This compound is characterized by its unique structure, which includes a benzyloxybenzylidene group, a nitro-pyrazolyl group, and a furohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxybenzylidene intermediate: This step involves the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Introduction of the nitro-pyrazolyl group: The hydrazone intermediate is then reacted with 4-nitro-1H-pyrazole-1-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-pyrazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting cell signaling pathways: Influencing various signaling cascades that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide can be compared with other similar compounds, such as:
N’-[4-(benzyloxy)benzylidene]-5-({4-amino-1H-pyrazol-1-yl}methyl)-2-furohydrazide: Similar structure but with an amino group instead of a nitro group.
N’-[4-(benzyloxy)benzylidene]-5-({4-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H19N5O5 |
|---|---|
Peso molecular |
445.4g/mol |
Nombre IUPAC |
5-[(4-nitropyrazol-1-yl)methyl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C23H19N5O5/c29-23(22-11-10-21(33-22)15-27-14-19(13-25-27)28(30)31)26-24-12-17-6-8-20(9-7-17)32-16-18-4-2-1-3-5-18/h1-14H,15-16H2,(H,26,29)/b24-12- |
Clave InChI |
LKQAOJIKRYHJGB-MSXFZWOLSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B450742.png)
![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N'~2~-[(Z)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B450747.png)

![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B450750.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(6-methyl-2-pyridinyl)methylene]benzohydrazide](/img/structure/B450751.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B450754.png)
![N-(2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B450755.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-bisnitro-4-methylbenzamide](/img/structure/B450756.png)
![4-bromo-1-methyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B450758.png)
![N'~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE](/img/structure/B450759.png)
![4-bromo-N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)benzenesulfonohydrazide](/img/structure/B450761.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450762.png)

![N-[2-(SEC-BUTYL)PHENYL]-N'-(4-CHLOROPHENYL)UREA](/img/structure/B450765.png)
